N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE
Description
N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound featuring a unique bicyclic structureThe bicyclic core of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, which is known for its presence in tropane alkaloids .
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octane-7-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)20(26)16-7-4-5-8-17(16)23-19(25)18-9-6-10-27-18/h4-10,15H,11-14H2,1-3H3,(H,23,25) |
InChI Key |
ICITYUFDYDUMKE-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive tropane alkaloids.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: Compounds with a similar bicyclic structure, known for their biological activities.
Uniqueness
N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific functional groups and the combination of the bicyclic core with a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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